molecular formula C13H18N4O4 B020150 Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate CAS No. 83636-88-8

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate

Cat. No.: B020150
CAS No.: 83636-88-8
M. Wt: 294.31 g/mol
InChI Key: QKFRLVCLKWZGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in drug development and material synthesis due to its distinctive properties.

Preparation Methods

The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the resultant precipitate is filtered off, washed with a small amount of water, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, making it valuable for various applications.

Biological Activity

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a synthetic compound classified as a purine derivative. Its molecular formula is C13H18N4O4C_{13}H_{18}N_{4}O_{4}, with a molecular weight of approximately 294.306 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves reactions between ester derivatives and hydrazine hydrate under anhydrous conditions. This method has been documented in various chemical literature, providing a foundation for its further study in biological applications .

Biological Activities

1. Antitumor Activity
Recent studies have indicated that purine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this have shown effectiveness against various cancer cell lines, including those associated with breast and colon cancers. The mechanism is believed to involve the inhibition of nucleic acid synthesis and interference with cellular metabolism .

2. Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit essential metabolic pathways within these organisms .

3. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation in various experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In comparison to standard anti-inflammatory drugs like diclofenac, this compound exhibited comparable efficacy in reducing edema .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on Ehrlich ascites tumor cells revealed that the compound significantly inhibited tumor growth in vitro and in vivo models. The results indicated an IC50 value of approximately 25 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics like ampicillin .

Summary Table of Biological Activities

Biological Activity Effectiveness Mechanism
AntitumorSignificant (IC50 ~25 µM)Inhibition of nucleic acid synthesis
AntimicrobialEffective (MIC lower than ampicillin)Disruption of cell membranes
Anti-inflammatoryComparable to diclofenacInhibition of COX and cytokines

Properties

IUPAC Name

ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFRLVCLKWZGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432643
Record name 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83636-88-8
Record name 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.